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Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the drug-
drug interaction profile of TBI-166 with other anti-tuberculosis (TB) drugs.

Frequently Asked Questions (FAQS)

Q1: What is known about the in vitro drug-drug interaction profile of TBI-166 with other anti-TB
drugs?

Al: In vitro studies using the checkerboard method have assessed the pharmacological
interactions between TBI-166 and several other anti-TB drugs. These studies found that TBI-
166 does not exhibit antagonism or synergy with isoniazid (INH), rifampin (RFP), bedaquiline
(BDQ), pretomanid (PMD), linezolid (LZD), or pyrazinamide (PZA). The interaction between
TBI-166 and these drugs was characterized as indifferent[1].

Q2: Are there any in vivo data on the interaction of TBI-166 with other TB drugs?

A2: Yes, in vivo studies in murine models of TB have demonstrated that TBI-166, when used in
combination with other anti-TB drugs, can significantly enhance bactericidal activity. For
instance, combination regimens such as TBI-166+BDQ+LZD and TBI-166+BDQ+PZA have
shown superior efficacy compared to the standard first-line regimen (INH+RFP+PZA) and other
experimental regimens[1][2]. The addition of TBI-166 to regimens containing bedaquiline
(BDQ) and pyrazinamide (PZA) has been shown to significantly increase the bactericidal
activities of these drugs[1][2].
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Troubleshooting Guides

Issue: Unexpected potentiation of effect observed when co-administering TBI-166 with a
CYP3A4 substrate.

Potential Cause: TBI-166 is a riminophenazine analog, similar to clofazimine (CFZ). It has been
hypothesized that TBI-166 may act as a CYP3A4 inhibitor, similar to clofazimine[2]. If TBI-166
inhibits CYP3A4, the metabolism of co-administered drugs that are substrates of this enzyme,
such as bedaquiline, could be reduced. This would lead to increased plasma concentrations
and potentially enhanced efficacy or toxicity of the co-administered drug[1].

Troubleshooting Steps:

» Review the metabolic pathway of the co-administered drug: Confirm if it is a known substrate
of CYP3AA4.

o Conduct a pharmacokinetic study: Measure the plasma concentrations of the co-
administered drug in the presence and absence of TBI-166 to determine if there is a
significant change in exposure (AUC, Cmax).

o Perform an in vitro CYP450 inhibition assay: Directly assess the inhibitory potential of TBI-
166 on human liver microsomes or recombinant CYP3A4 enzymes.

Data Presentation

Table 1: Summary of In Vivo Pharmacodynamic Interactions of TBI-166 with other Anti-TB
Drugs in Murine Models
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Combination Regimen

Observation in BALBIc
Mice

Reference

TBI-166 + Bedaquiline (BDQ)

Showed significantly more
potent efficacy after 4 weeks of
treatment compared to the
control regimen
(INH+RFP+PZA). The mean
lung CFU count of mice
receiving this combination was
significantly lower than that of

the BDQ-alone group.

[1]

TBI-166 + Pyrazinamide (PZA)

Demonstrated significantly
more potent efficacy after 4
weeks of treatment compared
to the control regimen
(INH+RFP+PZA). TBI-166
significantly enhanced the
activity of PZA.

[1]

TBI-166 + Bedaquiline (BDQ)
+ Linezolid (LZD)

This was the most effective
combination tested in one
study, with the mean lung CFU
count decreasing to
undetectable levels in all mice

after 8 weeks of treatment.

[1](2]

TBI-166 + Bedaquiline (BDQ)
+ Pretomanid (PMD)

Showed significantly more
potent efficacy after 4 weeks of
treatment compared to the
control regimen
(INH+RFP+PZA).

[1]
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This regimen also showed

- significantly more potent
TBI-166 + Bedaquiline (BDQ) i
efficacy after 4 weeks of

+ Pretomanid (PMD) + [1]
] ] treatment compared to the
Linezolid (LzZD)

control regimen
(INH+RFP+PZA).

Showed similar or stronger

early bactericidal activity,
TBI-166 + Bedaquiline (BDQ) bactericidal activity, and 2]
+ Pyrazinamide (PZA) sterilizing activity compared to

the BPaL regimen

(BDQ+PMD+LZD).

Experimental Protocols

Protocol: In Vitro Assessment of Drug-Drug Interaction using the Checkerboard Method

e Preparation of Drug Solutions: Prepare stock solutions of TBI-166 and the interacting drug in
a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug.

o Assay Plate Setup: In a 96-well microtiter plate, add the diluted drugs in a checkerboard
pattern. Each well will contain a unique combination of concentrations of the two drugs.
Include wells with each drug alone and no-drug controls.

¢ Inoculation: Inoculate the wells with a standardized suspension of Mycobacterium
tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).

¢ Incubation: Incubate the plates at 37°C for a defined period (e.g., 7-14 days).

o Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the
lowest concentration of each drug, alone and in combination, that inhibits visible bacterial
growth.

» Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for
each combination to determine the nature of the interaction. The formula is: FIC Index = FIC
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of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug
alone.

o Synergy: FIC index < 0.5
o Indifference (or Additivity): 0.5 < FIC index < 4.0

o Antagonism: FIC index > 4.0

Mandatory Visualization

TBI-166 Oxidation/Reduction
Phase | Metabolism

(Hypothesized)

Major Enzyme —
@ (Hypothesized) ___-- g

Click to download full resolution via product page

—»{ Metabolites —®{ Excretion

Caption: Hypothesized metabolic pathway of TBI-166.
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Caption: General experimental workflow for DDI assessment.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10854959?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: TBI-166 Drug-Drug
Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b10854959#tbi-166-drug-drug-interaction-with-other-
tb-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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